4-Bromo-2-chloro-5-iodothiazole

Beschreibung

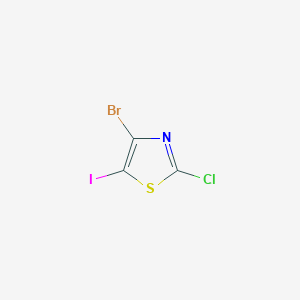

4-Bromo-2-chloro-5-iodothiazole is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple halogens in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel |

C3BrClINS |

|---|---|

Molekulargewicht |

324.37 g/mol |

IUPAC-Name |

4-bromo-2-chloro-5-iodo-1,3-thiazole |

InChI |

InChI=1S/C3BrClINS/c4-1-2(6)8-3(5)7-1 |

InChI-Schlüssel |

DQABICFDDLQMPK-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(SC(=N1)Cl)I)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential halogenation of 2-aminothiazole. The process begins with the bromination of 2-aminothiazole to form 4-bromo-2-aminothiazole. This intermediate is then chlorinated to yield 4-bromo-2-chloro-2-aminothiazole. Finally, iodination of this compound produces this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-chloro-5-iodothiazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-5-iodothiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals, dyes, and materials science.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-5-iodothiazole depends on its specific application. In biochemical studies, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and thiazole ring. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-chlorothiazole: Lacks the iodine atom, making it less versatile in certain reactions.

2-Chloro-5-iodothiazole: Lacks the bromine atom, affecting its reactivity and applications.

4-Iodo-2-chlorothiazole: Similar structure but different halogen arrangement, leading to distinct chemical properties.

Uniqueness

4-Bromo-2-chloro-5-iodothiazole is unique due to the presence of three different halogens, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules.

Biologische Aktivität

4-Bromo-2-chloro-5-iodothiazole is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This compound belongs to the thiazole family, which is known for its diverse pharmacological properties including antimicrobial, anticancer, and antiparasitic activities. The unique combination of bromine, chlorine, and iodine substituents on the thiazole ring enhances its reactivity and biological efficacy.

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. In a study evaluating various thiazole compounds, including this compound, it was found that these compounds exhibited potent activity against several bacterial strains. The presence of halogen substituents (bromine, chlorine, and iodine) was correlated with enhanced antimicrobial efficacy. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated in several in vitro studies. These studies demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving the modulation of key proteins such as Bcl-2. For instance, in human colorectal cancer cell lines (HCT-116 and HT-29), the compound showed IC50 values ranging from 20 to 40 µM, indicating significant cytotoxicity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 20 | Induction of apoptosis via Bcl-2 |

| HT-29 | 30 | Inhibition of cell proliferation |

| HepG2 | 25 | Modulation of histone deacetylases |

Antiparasitic Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising results against parasitic infections. A study focusing on Plasmodium falciparum, the causative agent of malaria, reported that derivatives of thiazole exhibited IC50 values as low as 0.648 µM against chloroquine-resistant strains . This highlights the potential application of this compound in developing new antimalarial therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by interacting with apoptotic pathways.

- Enzyme Inhibition : It inhibits histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression.

- Cell Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated a strong correlation between halogen substitution and antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, demonstrating an MIC value significantly lower than many conventional antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests conducted on multiple cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptosis through the intrinsic pathway involving mitochondrial dysfunction. Flow cytometry analysis confirmed increased Annexin V binding in treated cells, indicating early apoptotic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.